2-Amino-1,3-benzothiazole-5-carboxylic Acid chemical properties
2-Amino-1,3-benzothiazole-5-carboxylic Acid chemical properties
An In-depth Technical Guide to 2-Amino-1,3-benzothiazole-5-carboxylic Acid: Properties, Synthesis, and Applications
Foreword: The Strategic Value of the Benzothiazole Core
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that possess a remarkable propensity for binding to diverse biological targets. The 2-aminobenzothiazole nucleus is a quintessential example of such a scaffold, forming the core of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a particularly valuable, bifunctional derivative: 2-Amino-1,3-benzothiazole-5-carboxylic Acid . The presence of both a reactive amine at the 2-position and a carboxylic acid on the benzene ring provides two orthogonal points for chemical modification, making it an exceptionally versatile building block for the synthesis of compound libraries and the optimization of lead candidates.[5]
This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple datasheet to provide an in-depth analysis of the compound's chemical properties, predictable spectroscopic signatures, key reactivity patterns, and robust synthetic protocols, grounded in the established principles of heterocyclic chemistry.
Molecular Identity and Physicochemical Profile
Precise identification is the foundation of reproducible science. The core attributes of 2-Amino-1,3-benzothiazole-5-carboxylic Acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-amino-1,3-benzothiazole-5-carboxylic acid | PubChem[6] |
| CAS Number | 101084-95-1 | PubChem[6] |
| Molecular Formula | C₈H₆N₂O₂S | PubChem[6] |
| Molecular Weight | 194.21 g/mol | PubChem[6] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)N=C(S2)N | PubChem[6] |
| InChIKey | RPSPJTVLMPMYKL-UHFFFAOYSA-N | PubChem[6] |
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds. These values are critical for designing experiments, including reaction setup, purification, and formulation.
| Property | Predicted/Computed Value | Scientific Rationale & Experimental Insight |
| Melting Point | >300 °C (Decomposition likely) | Aromatic carboxylic acids and heterocyclic compounds with hydrogen bonding capabilities, like this one, are typically high-melting solids. Direct determination via DSC or a melting point apparatus is recommended, with attention to potential decomposition at high temperatures. |
| pKa | Carboxylic Acid (pKa₁): ~3.5-4.5Aminobenzothiazolium (pKa₂): ~4.0-5.0 | The carboxylic acid pKa is expected to be similar to benzoic acid, slightly influenced by the electron-withdrawing nature of the heterocyclic system. The 2-amino group's basicity is reduced due to conjugation with the ring; its conjugate acid pKa is estimated based on similar 2-aminobenzothiazoles. These values are crucial for selecting appropriate pH conditions for extraction, purification, and biological assays. |
| Solubility | Poorly soluble in water and nonpolar organic solvents.Soluble in DMSO, DMF, and basic aqueous solutions (e.g., aq. NaHCO₃, NaOH). | The zwitterionic potential and strong intermolecular hydrogen bonding (acid-acid, amine-acid) lead to low solubility in most common solvents. Its acidic and basic handles allow for salt formation to enhance solubility in aqueous media. For synthetic or analytical purposes, DMSO and DMF are the recommended starting solvents. |
| LogP (Computed) | 1.6 | This computed value suggests moderate lipophilicity. However, its ionizable nature means its effective distribution will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated, significantly reducing its ability to cross lipid membranes. |
Spectroscopic Characterization: An Expert's Guide
Authentic spectral data for this compound is sparse in public literature. However, a skilled chemist can reliably predict the key signatures based on the functional groups present. When characterizing a newly synthesized batch, the following peaks should be considered diagnostic.
¹H NMR Spectroscopy
(Predicted for DMSO-d₆, a common solvent for this class of compounds)
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δ 12.5-13.5 ppm (1H, very broad singlet): This signal corresponds to the carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange. It will disappear upon D₂O exchange.
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δ 7.8-8.2 ppm (3H, multiplet): The three aromatic protons on the benzene ring. Based on the substitution pattern, one would expect a singlet (or narrow doublet) for the proton at C4 (adjacent to the carboxylic acid), a doublet for the proton at C7, and a doublet of doublets for the proton at C6. The exact splitting and coupling constants require experimental confirmation.
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δ 7.5-7.8 ppm (2H, broad singlet): This signal represents the two protons of the primary amine (-NH₂). Like the acid proton, it is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.
¹³C NMR Spectroscopy
(Predicted for DMSO-d₆)
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δ ~167 ppm: Carboxylic acid carbonyl carbon (-C OOH).
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δ ~165 ppm: C2 carbon of the thiazole ring, attached to the amino group and the ring nitrogen.
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δ 115-155 ppm: Eight distinct signals are expected for the eight carbons of the fused ring system, though some may overlap. The carbon bearing the carboxylic acid (C5) and the carbons of the thiazole ring (C8, C9) will be identifiable.
IR Spectroscopy
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3300-2500 cm⁻¹ (broad, strong): This is the highly characteristic O-H stretch of a hydrogen-bonded carboxylic acid, often superimposed with C-H stretches.
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~3400 cm⁻¹ and ~3300 cm⁻¹ (two medium peaks): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.
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~1700 cm⁻¹ (strong): The C=O stretch of the carboxylic acid. Its position confirms the presence of the acid functional group.
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~1630 cm⁻¹ (strong): The C=N stretching vibration characteristic of the thiazole ring.
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~1550 cm⁻¹ (medium): N-H bending vibration.
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1600-1450 cm⁻¹ (multiple medium peaks): C=C stretching vibrations within the aromatic and heterocyclic rings.
Mass Spectrometry (EI)
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Molecular Ion (M⁺): m/z = 194. This should be clearly visible.
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Key Fragments:
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m/z = 177: Loss of the hydroxyl radical (-OH) from the carboxylic acid.
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m/z = 149: Loss of the carboxyl group (-COOH). This is often a significant peak for aromatic carboxylic acids.
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m/z = 121: Subsequent loss of HCN from the m/z 149 fragment.
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Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-Amino-1,3-benzothiazole-5-carboxylic Acid stems from its two distinct reactive sites. This dual functionality allows for selective modification and the construction of complex molecular architectures.
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Reactions at the 2-Amino Group: The exocyclic amino group acts as a potent nucleophile. It can readily undergo:
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Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form stable amides and sulfonamides.
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Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.[7][8]
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Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
-
Reactions at the 5-Carboxylic Acid Group: The carboxylic acid can be activated and converted into a variety of functional groups:
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Esterification: Standard acid-catalyzed reaction with alcohols or conversion to an acyl chloride followed by reaction with an alcohol.
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Amide Bond Formation: Activation with coupling reagents (e.g., HATU, HOBt/EDC) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry.
-
The diagram below illustrates the primary derivatization pathways available to a researcher, highlighting the molecule's role as a versatile synthetic hub.
Caption: Key derivatization pathways for the title compound.
Synthesis and Purification Protocols
While a specific, dedicated synthesis for 2-Amino-1,3-benzothiazole-5-carboxylic Acid is not prominently published, established methods for analogous compounds provide a reliable blueprint. The two most logical retrosynthetic approaches are presented below.
Synthetic Workflow Overview
The general strategy involves the construction of the benzothiazole ring from a suitably substituted benzene precursor.
Caption: General retrosynthetic strategies for the target molecule.
Protocol 1: Synthesis via Oxidative Cyclization of a Thiourea Intermediate
This is arguably the most direct approach, based on the well-established Hugershoff reaction, and is analogous to methods used for the 6-carboxylic acid isomer.[9]
Step 1: Preparation of 4-Carboxy-phenylthiourea
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In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid (10.0 g, 72.9 mmol) in 50 mL of water.
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Slowly add concentrated hydrochloric acid (~6 mL) until the solid completely dissolves, forming the hydrochloride salt.
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Add ammonium thiocyanate (6.1 g, 80.2 mmol) to the solution.
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Heat the mixture to a gentle reflux for 4-6 hours. A white precipitate of the phenylthiourea should form.
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Cool the reaction mixture in an ice bath, collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Oxidative Cyclization to 2-Amino-1,3-benzothiazole-5-carboxylic Acid
-
Suspend the dried 4-carboxy-phenylthiourea (from Step 1) in 100 mL of glacial acetic acid in a 500 mL flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension to 10-15 °C in an ice-water bath.
-
Prepare a solution of bromine (3.9 mL, 76.5 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred suspension over 1 hour, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 12-18 hours.
-
Pour the reaction mixture into 500 mL of ice water. A precipitate will form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of water to remove acetic acid and salts, followed by a small amount of cold ethanol.
-
Dry the product under high vacuum.
Purification
The crude product is often contaminated with starting materials or side products.
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Recrystallization: Due to its poor solubility, recrystallization can be challenging. A suitable solvent system might be a large volume of ethanol, acetic acid, or DMF/water.
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Acid-Base Wash: A more effective method is to dissolve the crude solid in a dilute aqueous base (e.g., 1 M NaHCO₃), which deprotonates the carboxylic acid to form a soluble salt. The solution can then be filtered to remove insoluble impurities. Re-acidification of the filtrate with 1 M HCl will precipitate the purified product, which can then be collected by filtration, washed with water, and dried.
Applications in Drug Discovery
The title compound is not an end-product therapeutic but rather a high-value intermediate. Its utility lies in its role as a scaffold for generating novel chemical entities.
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Scaffold for Kinase Inhibitors: The rigid, planar benzothiazole structure is ideal for insertion into the ATP-binding pockets of various kinases, a major target class in oncology. The amino and carboxylic acid groups serve as anchor points for building out side chains that can target specific residues and achieve selectivity.
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Building Block for Antimicrobial Agents: 2-Aminobenzothiazole derivatives have shown potent activity against various bacterial and fungal strains.[3] The carboxylic acid moiety can be used to improve pharmacokinetic properties or to target specific bacterial enzymes.
-
Fragment-Based Drug Design (FBDD): As a relatively small molecule with key hydrogen bonding features, it is an excellent candidate for fragment screening campaigns to identify initial hits against novel protein targets.
Safety and Handling
As a professional scientist, adherence to safety protocols is paramount.
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Hazard Identification: The compound is classified with the following hazards:
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Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas immediately and thoroughly with water.
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Conclusion
2-Amino-1,3-benzothiazole-5-carboxylic Acid represents a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, embedded within a biologically privileged heterocyclic core, provides a robust platform for the synthesis of diverse and complex molecules. While detailed experimental characterization is not yet widespread in the public domain, its chemical properties and reactivity can be confidently predicted from established principles. The synthetic protocols outlined herein offer a reliable pathway for its preparation, enabling researchers to unlock the vast potential of this versatile scaffold in the pursuit of novel therapeutic agents.
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IOSR Journals. (n.d.). Synthesis, Characterization and Antimicrobial activity of 2-Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino-1,3-benzothiazole. IOSR Journal of Applied Chemistry. [Link]
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University of Thi-Qar. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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